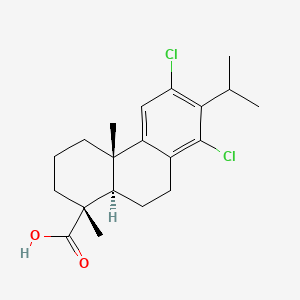

12,14-Dichlorodehydroabietic acid

Übersicht

Beschreibung

12,14-Dichlorodehydroabietic acid is a chlorinated resin acid known for its potent activity as a calcium-activated potassium (BK) channel opener. This compound is derived from abietic acid and has been studied for its various biological activities, including its role as a non-competitive antagonist of GABA A receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12,14-Dichlorodehydroabietic acid typically involves the chlorination of dehydroabietic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 12 and 14 positions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 12,14-Dichlorodehydroabietic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with functional groups like amines or thiols

Wissenschaftliche Forschungsanwendungen

12,14-Dichlorodehydroabietic acid has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Studied for its effects on ion channels and neurotransmitter release.

Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its activity on GABA A receptors and BK channels.

Industry: Utilized in the development of new materials and chemical intermediates

Wirkmechanismus

The primary mechanism of action of 12,14-Dichlorodehydroabietic acid involves its role as a BK channel opener. It enhances the activity of BK channels by increasing their sensitivity to calcium ions and membrane potential. This action is mediated through the BKα subunit, leading to increased potassium ion efflux and subsequent cellular effects. Additionally, it acts as a non-competitive antagonist of GABA A receptors, blocking GABA-dependent chloride entry and modulating neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Dehydroabietic acid: The parent compound from which 12,14-Dichlorodehydroabietic acid is derived.

Dichlordehydroabietic acid: Another chlorinated derivative with similar properties.

Podocarpic acid derivatives: Compounds with similar structural features and biological activities

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct biological activities, particularly its potent BK channel opening activity and non-competitive antagonism of GABA A receptors. These properties make it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

12,14-Dichlorodehydroabietic acid (12,14-Cl₂DHA) is a chlorinated resin acid derived from abietic acid, notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The primary biological activities of 12,14-Cl₂DHA are attributed to its role as a calcium-activated potassium (BK) channel opener and a non-competitive antagonist of GABA A receptors:

- BK Channel Opener : 12,14-Cl₂DHA enhances the activity of BK channels by increasing their sensitivity to calcium ions and membrane potential. This leads to increased potassium ion efflux, which can influence various cellular processes such as neurotransmitter release and neuronal excitability.

- GABA A Receptor Antagonism : The compound inhibits GABA-dependent chloride entry in mammalian brain synaptoneurosomes. It does not affect the binding of certain ligands but irreversibly suppresses chloride currents evoked by GABA, indicating a significant modulatory effect on synaptic transmission .

Biological Activities and Applications

12,14-Cl₂DHA has been investigated for various applications across multiple fields:

- Neurological Disorders : Due to its effects on GABA A receptors and BK channels, it has potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety .

- Pain Management : Studies suggest that modulation of ion channels by 12,14-Cl₂DHA may provide insights into developing new analgesics targeting neuropathic pain pathways .

- Industrial Applications : It serves as a precursor in synthesizing other bioactive compounds and is utilized in developing new materials in chemical industries.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of 12,14-Cl₂DHA:

- Inhibition of GABA A Receptors : Research indicated that 12,14-Cl₂DHA reduces GABA-stimulated uptake of into mouse brain synaptoneurosomes, demonstrating its inhibitory effect on GABA receptor function. This was evidenced by a decrease in the availability of binding sites without altering the binding affinity for remaining sites .

- Electrophysiological Effects : In cultured rat cortical neurons, exposure to 12,14-Cl₂DHA resulted in enhanced excitatory postsynaptic currents (EPSCs) while blocking inhibitory postsynaptic currents (IPSCs). This suggests a complex interaction with synaptic transmission dynamics .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQWIQSTFSBVMQ-CDHQVMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858815 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65281-77-8 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.